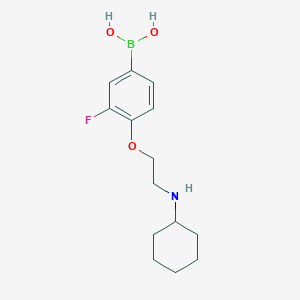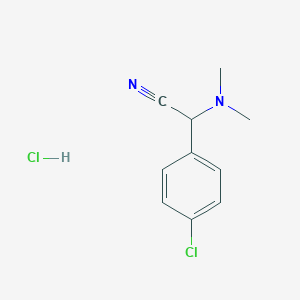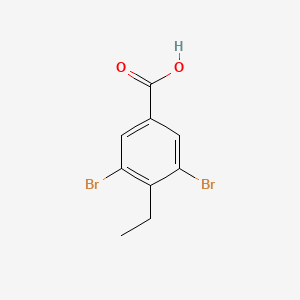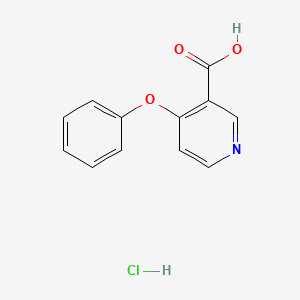
(4-(2-(Cyclohexylamino)ethoxy)-3-fluorophenyl)boronic acid
Übersicht
Beschreibung
(4-(2-(Cyclohexylamino)ethoxy)-3-fluorophenyl)boronic acid, otherwise known as 4-CEFBA, is a highly versatile compound with a wide range of applications in scientific research. It is a boronic acid derivative with a cyclohexylaminoethoxy side chain, and is used in a variety of reactions, including Suzuki-Miyaura cross-coupling reactions, as a catalyst for the formation of carbon-carbon bonds, and as a ligand for transition metal complexes. 4-CEFBA has been studied for its potential as a therapeutic agent for a variety of medical conditions, and its mechanism of action is currently the subject of ongoing research. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Amino-3-fluorophenyl boronic acid derivatives, closely related to the compound , have been synthesized for various applications, including the construction of glucose sensing materials that operate at physiological pH levels. The synthesis involves a multi-step process starting from 4-bromo-2-fluoroaniline, leading to derivatives with pendant amine groups for attachment to polymers (Das et al., 2003). Additionally, macrocyclic chemistry explores derivatives from aryl boronic acids, indicating their utility in creating complex molecular architectures, as demonstrated in the synthesis of tetrameric and dimeric boronates (Fárfan et al., 1999).
Catalysis and Organic Synthesis
Boronic acid derivatives serve as catalysts and intermediates in organic synthesis, showing significant reactivity and selectivity. They are instrumental in cross-coupling reactions, such as Suzuki-Miyaura coupling, highlighting their role in synthesizing biologically active compounds and pharmaceutical agents. This demonstrates the compound's potential in facilitating complex organic transformations and synthesis of novel compounds (Arnold et al., 2008).
Sensing and Molecular Recognition
Boronic acid derivatives, including those structurally similar to (4-(2-(Cyclohexylamino)ethoxy)-3-fluorophenyl)boronic acid, have been developed as sensors for detecting sugars and carbohydrates in aqueous solutions. Their ability to form reversible covalent bonds with diols enables the selective recognition of sugars, a principle used in designing fluorescence-based sensors for glucose monitoring in diabetic care (Tong et al., 2001). Additionally, their interaction with alcohols and non-alcohols has been studied to understand the photophysical properties and solvent interactions of boronic acid derivatives (Geethanjali et al., 2015).
Eigenschaften
IUPAC Name |
[4-[2-(cyclohexylamino)ethoxy]-3-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BFNO3/c16-13-10-11(15(18)19)6-7-14(13)20-9-8-17-12-4-2-1-3-5-12/h6-7,10,12,17-19H,1-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGHPHYLRUJODN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCNC2CCCCC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-(Cyclohexylamino)ethoxy)-3-fluorophenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[4-(Trifluoromethoxy)phenyl]methyl}hydrazine dihydrochloride](/img/structure/B1434129.png)


![Methyl 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzoate](/img/structure/B1434135.png)


![endo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride](/img/structure/B1434139.png)
![1-Oxa-8-azaspiro[4.5]decane hemioxalate](/img/structure/B1434140.png)
![N-[3-(3-oxobutanoyl)phenyl]acetamide](/img/structure/B1434143.png)

![2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride](/img/structure/B1434147.png)

![Methyl 4-[(4-fluorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434150.png)
